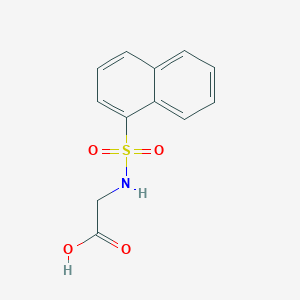
N-(1-Naphthylsulfonyl)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Naphthylsulfonyl)glycine, also known as NSG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of glycine and is mostly used as a tool in chemical biology, biochemistry, and medicinal chemistry.
作用機序
N-(1-Naphthylsulfonyl)glycine works by blocking the active site of enzymes and proteins, which inhibits their function. It binds to the active site of enzymes and proteins, preventing them from interacting with their substrates. This mechanism of action has been used to study the function of enzymes and proteins in various biological processes.
Biochemical and Physiological Effects:
This compound has been shown to have biochemical and physiological effects on cells and tissues. It has been shown to inhibit the growth of cancer cells and reduce the risk of diabetes. This compound has also been shown to have anti-inflammatory effects, which can help in the treatment of various inflammatory diseases.
実験室実験の利点と制限
N-(1-Naphthylsulfonyl)glycine has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be easily modified to suit the needs of the experiment. This compound has also been shown to be stable in various conditions, which makes it suitable for long-term experiments.
However, this compound also has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. This compound can also be difficult to work with due to its hydrophobic nature, which can make it difficult to dissolve in water-based solutions.
将来の方向性
There are several future directions for N-(1-Naphthylsulfonyl)glycine research. One direction is the development of this compound-based drugs for the treatment of cancer and other diseases. Another direction is the use of this compound in the development of new tools for chemical biology and biochemistry. This compound can also be used to study the function of enzymes and proteins in various biological processes.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It has been used as a tool in chemical biology, biochemistry, and medicinal chemistry to study the function of enzymes and proteins. This compound has shown promising results in inhibiting the growth of cancer cells and reducing the risk of diabetes. However, this compound also has some limitations for lab experiments, which can limit its use in certain experiments. There are several future directions for this compound research, including the development of this compound-based drugs and the use of this compound in the development of new tools for chemical biology and biochemistry.
合成法
N-(1-Naphthylsulfonyl)glycine can be synthesized by the reaction of 1-naphthalenesulfonyl chloride and glycine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a strong acid to obtain the final product. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
N-(1-Naphthylsulfonyl)glycine has been extensively used in scientific research due to its potential applications in various fields. It has been used as a tool in chemical biology and biochemistry to study the function of enzymes and proteins. This compound has been used to modify the activity of enzymes by blocking their active sites, which has helped in understanding their role in various biological processes.
This compound has also been used in medicinal chemistry to develop drugs that target specific enzymes and proteins. It has been used in the development of drugs for cancer, diabetes, and other diseases. This compound has shown promising results in inhibiting the growth of cancer cells and reducing the risk of diabetes.
特性
分子式 |
C12H11NO4S |
|---|---|
分子量 |
265.29 g/mol |
IUPAC名 |
2-(naphthalen-1-ylsulfonylamino)acetic acid |
InChI |
InChI=1S/C12H11NO4S/c14-12(15)8-13-18(16,17)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,13H,8H2,(H,14,15) |
InChIキー |
XRQQHZFWAKIKQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(=O)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280755.png)
![Ethyl 2-phenyl-5-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B280757.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280758.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-5-tert-butyl-2,3-dimethylbenzenesulfonamide](/img/structure/B280759.png)
![N-{3-[(4-chlorophenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280761.png)
![N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B280762.png)
![N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280763.png)
![N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280765.png)
![Methyl 5-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280768.png)
![N-[4-hydroxy-3-(8-quinolinylsulfanyl)-1-naphthyl]-4-methylbenzenesulfonamide](/img/structure/B280770.png)
![4-fluoro-N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B280774.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B280778.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)phenyl]benzenesulfonamide](/img/structure/B280779.png)
![4-fluoro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B280781.png)
